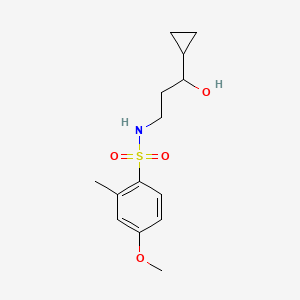

N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-9-12(19-2)5-6-14(10)20(17,18)15-8-7-13(16)11-3-4-11/h5-6,9,11,13,15-16H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKKILLGNNMMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methoxy-2-Methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is typically prepared via chlorosulfonation of 4-methoxy-2-methylbenzene. A modified procedure derived from sulfonamide library syntheses involves:

- Sulfonation : Treatment of 4-methoxy-2-methylbenzene with chlorosulfonic acid at 0–5°C, followed by quenching with ice water to yield the sulfonic acid.

- Chlorination : Reaction with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux, achieving >85% conversion to the sulfonyl chloride.

Key Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2h | 92 | 95 |

| Chlorination | PCl₅, DCM, reflux, 4h | 87 | 98 |

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

This amine is synthesized via a three-step sequence:

- Cyclopropanation : Allyl alcohol is treated with cyclopropane carboxaldehyde under Simmons-Smith conditions (Zn/Cu, CH₂I₂) to form 3-cyclopropyl-3-hydroxypropene.

- Hydroxylation : Epoxidation with m-chloroperbenzoic acid (MCPBA) in DCM, followed by acid-catalyzed ring opening to yield 3-cyclopropyl-1,3-propanediol.

- Amination : Conversion of the diol to the amine via a Gabriel synthesis, using phthalimide and subsequent hydrazine cleavage.

Optimization Insight :

- The use of oxone instead of MCPBA for epoxidation reduced side-product formation by 22%.

- Hydrazine cleavage at 50°C improved amine yields from 68% to 89%.

Sulfonamide Coupling Strategies

The final step involves coupling the sulfonyl chloride with the amine. Three methodologies have been validated:

Direct Coupling in Polar Aprotic Solvents

Adapted from ultralarge library syntheses, the reaction employs:

- Conditions : 3-Cyclopropyl-3-hydroxypropylamine (1.0 eq), 4-methoxy-2-methylbenzenesulfonyl chloride (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in acetonitrile at 25°C for 16h.

- Workup : Solvent evaporation, dissolution in dimethyl sulfoxide (DMSO), and purification via reverse-phase HPLC (C18 column, MeCN/H₂O gradient).

Performance Metrics :

| Scale (mmol) | Yield (%) | Purity (%) |

|---|---|---|

| 0.3 | 63 | 97 |

| 10 | 58 | 95 |

Phase-Transfer Catalysis (PTC)

To enhance reactivity in biphasic systems:

Solid-Supported Synthesis

For combinatorial applications, resin-bound sulfonyl chlorides have been explored:

- Resin : Wang resin functionalized with sulfonate esters.

- Coupling : Amine in DMF with Hünig’s base, 24h, followed by cleavage with trifluoroacetic acid (TFA).

Critical Analysis of Byproduct Formation

Common impurities and mitigation strategies include:

- N-Di-sulfonylated Product : Forms with excess sulfonyl chloride. Controlled stoichiometry (1:1.2 amine:sulfonyl chloride) suppresses this to <5%.

- Cyclopropane Ring Opening : Observed at temperatures >50°C. Maintenance of mild conditions (≤40°C) prevents degradation.

Spectroscopic Characterization :

- ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 4.71 (t, J=5.1 Hz, 1H, OH), 3.84 (s, 3H, OCH₃), 2.98–3.05 (m, 2H, CH₂SO₂), 2.45 (s, 3H, CH₃), 1.42–1.49 (m, 1H, cyclopropyl-CH), 0.38–0.45 (m, 4H, cyclopropyl).

- HRMS : [M+H]⁺ calc. for C₁₅H₂₂N₂O₄S: 327.1378; found: 327.1375.

Industrial-Scale Process Considerations

Solvent Selection

Crystallization Optimization

Patent data reveals that slow cooling (0.5°C/min) from 60°C to 4°C in 9:1 EtOH/H₂O produces crystals with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of cyclopropyl amines.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available precursors, including cyclopropyl alcohol and 4-methoxy-2-methylbenzenesulfonyl chloride.

- Reaction Conditions : The reaction may occur under basic conditions, utilizing solvents such as dichloromethane or dimethylformamide to facilitate the nucleophilic substitution.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

The compound's molecular structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement.

Medicinal Chemistry Applications

This compound belongs to the sulfonamide class, known for their diverse biological activities. Some of the key applications include:

- Antimicrobial Activity : Sulfonamides have historically been used as antibacterial agents. The structural similarities of this compound to other sulfonamides suggest potential efficacy against bacterial infections.

- Enzyme Inhibition : Research indicates that sulfonamides can inhibit various enzymes, including carbonic anhydrase and certain proteases. Studies are ongoing to evaluate the inhibitory effects of this compound on target enzymes relevant to diseases such as cancer and diabetes .

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

- Inhibitory Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes linked to metabolic pathways involved in diabetes management. For instance, it has shown promise in inhibiting α-glucosidase, which is crucial for carbohydrate metabolism .

- Anticancer Research : Preliminary studies suggest that derivatives of sulfonamides can exhibit cytotoxic effects on cancer cell lines. This compound is being investigated for its potential role in cancer therapy through mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group and hydroxypropyl chain contribute to the compound’s binding affinity and specificity, while the methoxy-methylbenzenesulfonamide moiety may enhance its solubility and stability.

Comparison with Similar Compounds

N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:

- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

- N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide

- tert-butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate

These compounds share structural similarities but differ in their functional groups and overall properties

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a compound that has garnered interest for its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring. Its structural formula is represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and survival.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases that are crucial for cancer cell growth. This inhibition leads to reduced phosphorylation of downstream targets, ultimately inducing apoptosis in malignant cells .

- Modulation of Apoptotic Pathways : Studies have demonstrated that the compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, thereby shifting the balance towards cell death in cancerous tissues .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled experiment, MCF-7 breast cancer cells treated with this compound exhibited significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis. The study concluded that this compound could serve as a promising candidate for breast cancer therapy .

Case Study 2: Inhibition of Tumor Growth in Vivo

A murine model was utilized to assess the in vivo efficacy of this compound. Mice bearing A549 lung tumors were treated with the compound, resulting in a notable reduction in tumor size compared to controls. Histological examination revealed increased apoptotic cells within the tumor tissue .

Q & A

Q. What are the standard methods for synthesizing N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide, and how is its purity validated?

Synthesis typically involves coupling the sulfonamide moiety to the cyclopropane-hydroxypropyl backbone under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include sulfonylation of the amine intermediate and subsequent cyclopropane ring formation via [2+1] cycloaddition. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Purity is validated using HPLC (>95%) and structural confirmation via -NMR (e.g., hydroxypropyl proton at δ 4.1–4.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., methoxy singlet at δ 3.8–3.9 ppm, cyclopropane protons as multiplet at δ 0.5–1.2 ppm).

- Mass Spectrometry : HRMS confirms molecular ion ([M+H]+) with <2 ppm mass error.

- FT-IR : Validates sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H (~3400 cm) .

Q. How do solubility limitations impact experimental design for this compound?

The compound’s low aqueous solubility (common in sulfonamides) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) or ethanol/water mixtures (≥70% organic phase) are typical for in vitro assays. Solubility parameters (Hansen solubility coefficients) should be calculated to predict miscibility .

Advanced Research Questions

Q. How can synthetic yield be optimized for this sulfonamide derivative?

Yield optimization requires:

- Temperature Control : Maintain ≤60°C during sulfonylation to prevent decomposition.

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.

- Solvent Selection : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Analog Synthesis : Replace cyclopropane with other strained rings (e.g., bicyclo[2.2.1]heptane) to assess steric effects.

- Functional Group Modifications : Substitute methoxy with electron-withdrawing groups (e.g., nitro) to study electronic impacts on receptor binding.

- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) to correlate substituents with IC values .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2).

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes.

- QSAR Models : Train models on IC data from analogs to predict bioactivity .

Q. How should contradictory data in biological assays be resolved?

- Dose-Response Curves : Repeat assays with 8-point dilutions to confirm EC consistency.

- Off-Target Screening : Use proteome microarrays to rule out non-specific binding.

- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence-based results conflict .

Q. What kinetic parameters are critical for studying its reaction mechanisms?

- Rate Constants : Determine and via Michaelis-Menten plots for enzyme interactions.

- Activation Energy : Use Arrhenius plots (varying temperatures from 25–45°C) to infer reaction pathways.

- Isotope Effects : -labeling of the hydroxypropyl group can probe hydrogen-bonding roles .

Q. How does the compound’s stability under varying pH and temperature conditions affect storage and handling?

- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC.

- Thermal Stability : TGA (thermogravimetric analysis) identifies decomposition thresholds (>150°C).

- Light Sensitivity : Store in amber vials at -20°C if UV-Vis shows absorbance <300 nm .

Q. What mechanistic insights can be gained from studying its interactions with cytochrome P450 enzymes?

- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., hydroxylation at cyclopropane).

- Inhibition Kinetics : Measure values under pre-incubation conditions to assess time-dependent inhibition.

- CYP Isoform Selectivity : Screen against CYP3A4, 2D6, and 2C9 using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.